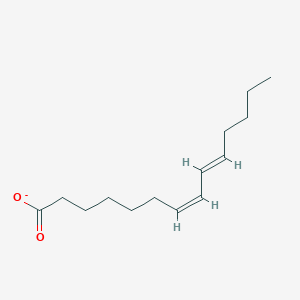

(7Z,9E)-Tetradeca-7,9-dienoate

Description

Contextualization of Chemical Communication in Biological Systems

Chemical communication is arguably the most ancient and prevalent form of information exchange among living organisms. nih.govresearchgate.net From single-celled bacteria to complex vertebrates, chemicals are used to navigate, find food, avoid predators, and, crucially, to reproduce. These chemical signals, known as semiochemicals, are broadly categorized based on who they benefit. Pheromones are a key type of semiochemical that mediate interactions between individuals of the same species. nih.govresearchgate.net They can be further classified as releaser pheromones, which elicit an immediate behavioral response, or primer pheromones, which induce longer-term physiological changes. nih.gov The detection of these chemical messengers is typically achieved through highly sensitive and specialized chemoreceptors, often located on the antennae in insects. researchgate.net

Overview of Insect Pheromones, with Emphasis on Lepidopteran Systems

Insects, in particular, have evolved highly sophisticated systems of chemical communication, with pheromones playing a pivotal role in their life cycles. rothamsted.ac.ukresearchgate.net These chemical signals are involved in a multitude of behaviors, including mate attraction, aggregation, alarm signaling, and trail marking. nih.govresearchgate.net The order Lepidoptera, which includes moths and butterflies, is renowned for its extensive use of sex pheromones for long-distance mate attraction. researchgate.net

The majority of lepidopteran sex pheromones are derived from fatty acids, a class of molecules that also serve as essential building blocks for energy storage and cell membranes. researchgate.net These pheromones are typically straight-chain hydrocarbons (C10-C18) with a terminal functional group, such as an alcohol, aldehyde, or acetate (B1210297) ester, and one or more double bonds. researchgate.net The biosynthesis of these compounds occurs in specialized pheromone glands and involves a series of enzymatic reactions, including desaturation and chain-shortening, which create the specific chemical structures that ensure species-specific communication. researchgate.netsci-hub.se

Identification and Significance of (7Z,9E)-Tetradeca-7,9-dienoate as a Key Pheromone Component

While a vast number of lepidopteran pheromones have been identified, the specific compound this compound is not widely cited as a primary pheromone component for major pest species in readily available scientific literature. However, its chemical structure, a C14 fatty acid ester with conjugated double bonds, is characteristic of lepidopteran sex pheromones.

Research into insect pheromones often reveals complex blends of multiple components, where minor constituents can play a crucial role in enhancing the attractiveness of the major component. It is plausible that this compound functions as such a minor component in the pheromone blend of certain moth species.

A closely related compound, methyl (2E,4Z,7Z)-2,4,7-decatrienoate, has been identified as a component of the male-produced sex pheromone of the dried bean beetle, Acanthoscelides obtectus. nih.govresearchgate.netresearchgate.net This discovery highlights the importance of dienoate structures in insect chemical communication. The primary pheromone component of the dried bean beetle is methyl (E,R)-2,4,5-tetradecatrienoate. rothamsted.ac.ukseedworld.com

The study of such compounds is critical for understanding the evolution of chemical communication systems and for the development of species-specific and environmentally benign pest management strategies, such as mating disruption and mass trapping. rothamsted.ac.ukseedworld.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H23O2- |

|---|---|

Molecular Weight |

223.33 g/mol |

IUPAC Name |

(7Z,9E)-tetradeca-7,9-dienoate |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-8H,2-4,9-13H2,1H3,(H,15,16)/p-1/b6-5+,8-7- |

InChI Key |

DNYVHZRTWKTNOM-MDAAKZFYSA-M |

Isomeric SMILES |

CCCC/C=C/C=C\CCCCCC(=O)[O-] |

Canonical SMILES |

CCCCC=CC=CCCCCCC(=O)[O-] |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 7z,9e Tetradeca 7,9 Dienoate

Elucidation of Precursor Fatty Acids and Metabolic Flow in Pheromone Glands

The biosynthesis of (7Z,9E)-Tetradeca-7,9-dienoate originates from common fatty acid metabolism. The carbon backbone is derived from acetyl-CoA through the action of acetyl-CoA carboxylase and fatty acid synthase, typically resulting in the production of saturated C16 and C18 fatty acids, such as palmitic acid and stearic acid.

Labeling studies in related moth species that produce similar conjugated diene pheromones have been instrumental in tracing the metabolic flow within the pheromone gland. For instance, in the biosynthesis of the C12 analogue, (E,Z)-7,9-dodecadienyl acetate (B1210297), in the European grapevine moth, Lobesia botrana, tetradecanoic acid (a C14 saturated fatty acid) is a key precursor. This suggests that for the C14 compound this compound, a C14 or C16 saturated fatty acid likely serves as the initial substrate.

The metabolic pathway generally proceeds through a sequence of desaturation and modification steps. The initial saturated fatty acyl-CoA is first acted upon by desaturases to introduce double bonds at specific positions. This is often followed by chain-shortening or elongation to achieve the correct carbon chain length before further modifications occur.

Characterization of Desaturase Enzymes Responsible for Double Bond Introduction

The creation of the characteristic (7Z,9E)-diene system is the most critical and specific part of the biosynthetic pathway, requiring the action of highly specific desaturase enzymes.

Specificity and Regioselectivity of Δ11-Desaturases

In many moth species, a Δ11-desaturase is responsible for introducing the first double bond into the fatty acid precursor. These enzymes exhibit remarkable specificity for both the chain length of the substrate and the position and geometry of the double bond they create. For example, in the biosynthesis of (E,Z)-7,9-dodecadienyl acetate, a Δ11-desaturase acts on tetradecanoic acid to produce (Z)-11-tetradecenoic acid nih.gov. While not directly demonstrated for this compound, it is plausible that a Δ11-desaturase initiates its biosynthesis by acting on a C16 precursor, palmitoyl-CoA, to produce (Z)-11-hexadecenoic acid. This intermediate would then undergo chain shortening to a C14 acid.

Functional Analysis of Other Relevant Desaturases in Dienol Formation

The formation of the conjugated 7,9-diene system requires a second desaturation event. In the case of (E,Z)-7,9-dodecadienyl acetate synthesis, after chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid, a yet-to-be-identified Δ7-desaturase is proposed to introduce the second double bond nih.gov. This suggests that for this compound, a similar enzymatic logic would apply. Following the initial desaturation and any necessary chain length modification to produce a C14 mono-unsaturated precursor, a specific desaturase would act to create the conjugated diene. The exact nature of this desaturase, whether it is a Δ7, Δ9, or another novel desaturase, requires further functional characterization in a species that produces this specific compound.

Mechanisms of Chain Elongation in Pheromone Precursor Synthesis

While chain-shortening via β-oxidation is a common mechanism in the biosynthesis of some moth pheromones, chain elongation can also play a role in generating precursors of specific lengths. Elongases are enzymes that add two-carbon units to the fatty acyl chain. While the direct involvement of elongases in the synthesis of this compound has not been explicitly documented, they are known to be part of the general fatty acid metabolism in insects and could be involved in producing the C14 fatty acid precursor if the primary product of the fatty acid synthase is shorter.

Esterification and Reduction Processes for Dienol to Dienenoate Conversion

Once the (7Z,9E)-tetradeca-7,9-dienoic acid precursor is synthesized, it must be converted to the final acetate ester. This typically involves a two-step process:

Reduction: The fatty acyl-CoA is reduced to the corresponding alcohol, (7Z,9E)-tetradeca-7,9-dien-1-ol. This reaction is catalyzed by a class of enzymes known as fatty acyl reductases (FARs). These enzymes are often specific to the pheromone biosynthesis pathway and can show selectivity for the chain length and degree of unsaturation of their substrates.

Esterification: The resulting fatty alcohol is then esterified to form the final acetate product. This step is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (AT). The identification of specific ATs involved in moth pheromone biosynthesis has been challenging. However, studies have shown that enzymes like the yeast acetyltransferase ATF1 can efficiently acetylate a range of insect pheromone alcohols, suggesting a potential enzymatic mechanism.

Transcriptomic and Proteomic Profiling of Biosynthetic Machinery

Advances in sequencing technologies have allowed for in-depth transcriptomic and proteomic analyses of insect pheromone glands, providing a powerful tool for identifying candidate genes involved in pheromone biosynthesis. By comparing the gene expression profiles of pheromone glands with other tissues, researchers can identify genes that are highly upregulated in the gland and are therefore likely to be involved in the production of pheromones.

For instance, a transcriptome analysis of the pheromone gland of Lobesia botrana identified numerous candidate genes, including desaturases, fatty acyl reductases, and acyl-CoA oxidases, that are potentially involved in the biosynthesis of its C12 diene pheromone nih.gov. A similar approach in a species that produces this compound would be expected to reveal a suite of enzymes responsible for its synthesis.

Table 1: Candidate Genes Identified from Pheromone Gland Transcriptomes of Related Moth Species

| Gene Family | Putative Function | Example Organism |

| Δ11-Desaturase | Introduction of the initial double bond | Lobesia botrana |

| Acyl-CoA Oxidase | Chain shortening of fatty acyl-CoA | Lobesia botrana |

| Fatty Acyl Reductase (FAR) | Reduction of fatty acyl-CoA to alcohol | Lobesia botrana |

| Acetyltransferase (AT) | Esterification of alcohol to acetate | Saccharomyces cerevisiae (functional homolog) |

Table 2: Proposed Enzymatic Steps in the Biosynthesis of this compound

| Step | Enzyme Class | Substrate | Product |

| 1 | Fatty Acid Synthase | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA (C16:0) |

| 2 | Δ11-Desaturase | Palmitoyl-CoA | (Z)-11-Hexadecenoyl-CoA |

| 3 | Acyl-CoA Oxidase (β-oxidation) | (Z)-11-Hexadecenoyl-CoA | (Z)-9-Tetradecenoyl-CoA |

| 4 | Novel Desaturase (e.g., Δ7) | (Z)-9-Tetradecenoyl-CoA | (7Z,9E)-Tetradeca-7,9-dienoyl-CoA |

| 5 | Fatty Acyl Reductase (FAR) | (7Z,9E)-Tetradeca-7,9-dienoyl-CoA | (7Z,9E)-Tetradeca-7,9-dien-1-ol |

| 6 | Acetyltransferase (AT) | (7Z,9E)-Tetradeca-7,9-dien-1-ol, Acetyl-CoA | This compound |

Genetic Regulation of Pheromone Biosynthesis: Insights from Model Organisms

The biosynthesis of insect sex pheromones, including the specific compound this compound, is a tightly controlled process governed by a complex interplay of genetic and hormonal factors. Research in various model organisms, particularly moths (Lepidoptera), has unveiled the key enzymatic steps and the regulatory networks that ensure the production of species-specific pheromone blends at the correct time and in the right amounts. While direct genetic studies on this compound are limited, a comprehensive understanding can be constructed by examining the biosynthesis of structurally similar conjugated diene pheromones.

The production of Type I moth pheromones, which are derived from fatty acids, is primarily regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govnih.gov This neurohormone is produced in the subesophageal ganglion and released into the hemolymph, where it travels to the pheromone gland to initiate pheromone production. The action of PBAN is mediated by a G-protein coupled receptor on the surface of the pheromone gland cells, leading to an increase in intracellular calcium levels. nih.gov This calcium influx triggers a signal transduction cascade that activates key enzymes in the biosynthetic pathway.

Transcriptome analyses of pheromone glands from various moth species have been instrumental in identifying the genes encoding the enzymes responsible for the remarkable diversity of pheromone structures. peerj.comnih.govresearchgate.net These studies have revealed a suite of genes that are highly expressed in the pheromone gland, including those for desaturases, fatty acyl reductases (FARs), and acetyltransferases. The differential expression and substrate specificity of these enzymes are crucial in determining the final composition of the pheromone blend.

A prime example of the genetic regulation of a conjugated diene pheromone comes from the silkmoth, Bombyx mori, which produces bombykol, (10E,12Z)-hexadecadien-1-ol. The biosynthesis of this compound involves a bifunctional desaturase that introduces two double bonds in a specific sequence. pnas.org This highlights how the evolution of novel enzyme functions can lead to the production of complex pheromone structures.

In the context of this compound, the formation of the conjugated diene system with specific stereochemistry is the most critical step. Studies on the Egyptian cotton leafworm, Spodoptera littoralis, which produces the structurally similar (Z,E)-9,11-tetradecadienyl acetate, have shown that this is achieved through the sequential action of two different desaturases: an (E)-11 desaturase followed by a (Z)-9 desaturase. nih.gov The genes encoding these desaturases are under strict temporal regulation, ensuring their expression coincides with the period of pheromone production.

The final steps of pheromone biosynthesis, the reduction of the fatty acyl precursor to an alcohol and its subsequent acetylation, are catalyzed by fatty acyl reductases and acetyltransferases, respectively. Genes encoding these enzymes have been identified in numerous moth species and often show pheromone gland-specific expression. lu.se Allelic variation in these genes can lead to differences in the composition of the pheromone blend, contributing to reproductive isolation between closely related species.

The table below summarizes key genes and their functions in the biosynthesis of moth sex pheromones, providing a framework for understanding the genetic regulation of this compound production.

| Gene/Enzyme Class | Function in Pheromone Biosynthesis | Model Organisms Studied |

| Desaturases | Introduce double bonds at specific positions and with specific stereochemistry in the fatty acyl chain. Crucial for creating the diversity of pheromone structures, including conjugated dienes. | Bombyx mori, Spodoptera littoralis, Ostrinia spp. |

| Fatty Acyl Reductases (FARs) | Reduce the carboxyl group of the fatty acyl precursor to an alcohol. Specificity can influence the final pheromone components. | Bombyx mori, Ostrinia nubilalis, Yponomeuta spp. lu.se |

| Acetyltransferases (ATs) | Transfer an acetyl group to the fatty alcohol, forming an acetate ester, a common functional group in moth pheromones. | Drosophila melanogaster (as a model for ester formation) |

| Pheromone Biosynthesis Activating Neuropeptide (PBAN) Receptor | A G-protein coupled receptor in the pheromone gland that binds PBAN, initiating the signal transduction cascade for pheromone production. | Helicoverpa zea, Bombyx mori |

The regulation of these biosynthetic genes is complex and can be influenced by various factors, including the circadian rhythm and the developmental stage of the insect. For instance, the expression of desaturase genes often shows a cyclic pattern, peaking during the scotophase (dark period) when pheromone production is typically at its highest. researchgate.net This temporal regulation ensures that pheromone is synthesized and released at the optimal time for attracting mates.

Stereoselective Chemical Synthesis Methodologies for 7z,9e Tetradeca 7,9 Dienoate

Retrosynthetic Analysis and Strategic Disconnections for Dienenoate Structure

Retrosynthetic analysis of methyl (7Z,9E)-tetradeca-7,9-dienoate reveals several strategic disconnections to simplify the molecule into readily available starting materials. The core challenge lies in the stereocontrolled formation of the conjugated (Z,E)-diene system.

A primary disconnection strategy involves cleaving the C9-C10 double bond, suggesting a Wittig-type reaction. This approach would couple a C9 phosphonium (B103445) ylide with a C10 aldehyde. The stereochemical outcome of the newly formed double bond would be dependent on the nature of the ylide and the reaction conditions.

Alternatively, disconnection at the C7-C8 bond points towards a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling. For a Suzuki coupling, this would involve the reaction of a (Z)-C7 vinyl borane (B79455) with a (E)-C8 vinyl halide. A Sonogashira coupling approach would initially form a C7-C8 triple bond, which would then be selectively reduced to the (Z)-double bond.

A third strategic disconnection can be envisioned at the C8-C9 single bond, which could be formed via the coupling of two vinyl fragments. However, controlling the stereochemistry of both double bonds simultaneously in such a coupling presents a significant challenge.

Stereocontrol Strategies for the Construction of Z,E-Conjugated Diene Systems

The construction of the Z,E-conjugated diene system is the pivotal step in the synthesis of this compound. Several powerful synthetic methodologies have been developed to achieve the requisite high stereoselectivity.

Wittig Reactions and Advanced Phosphonium Ylide Chemistry

The Wittig reaction and its modifications are fundamental tools for alkene synthesis and can be adapted for the stereoselective formation of Z,E-dienes. evitachem.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide. Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

To construct the (7Z,9E)-diene system, a convergent strategy can be employed. For instance, a (Z)-configured C7-C8 double bond can be pre-installed in the phosphonium ylide. Subsequent reaction with an (E)-configured α,β-unsaturated aldehyde would then furnish the desired (7Z,9E)-diene. The success of this approach hinges on the ability to synthesize the stereochemically pure ylide and aldehyde fragments. One-pot tandem oxidation-Wittig reactions have also been developed to streamline this process, where an alcohol is oxidized to the aldehyde in the presence of the ylide. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the construction of conjugated dienes with high stereochemical control. nih.govmdpi.com

The Sonogashira coupling provides a route to enynes, which can be subsequently reduced to the desired Z,E-diene. wikipedia.orgresearchgate.netorganic-chemistry.org This strategy involves the coupling of a vinyl halide with a terminal alkyne. For the synthesis of this compound, a (E)-vinyl halide could be coupled with a terminal alkyne, followed by a stereoselective semi-reduction of the resulting triple bond to a (Z)-double bond. researchgate.netacs.org

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. nih.govnobelprize.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov To construct the (7Z,9E)-diene, a stereodefined (Z)-vinylborane can be coupled with a stereodefined (E)-vinyl halide. mdpi.comnobelprize.org The stereochemical integrity of both coupling partners is generally retained throughout the reaction, providing a highly stereoselective route to the desired diene.

| Palladium-Catalyzed Cross-Coupling Reactions for Z,E-Diene Synthesis | |

| Reaction | Description |

| Sonogashira Coupling | Couples a vinyl halide with a terminal alkyne to form an enyne, which is then selectively reduced to the Z,E-diene. wikipedia.orgresearchgate.netorganic-chemistry.org |

| Suzuki Coupling | Couples a stereodefined (Z)-vinylborane with a stereodefined (E)-vinyl halide to directly form the Z,E-diene with high stereoselectivity. nih.govmdpi.comnobelprize.org |

Reductive Transformations of Alkyne Precursors

The stereoselective reduction of an enyne precursor is a common and effective strategy for the synthesis of (Z,E)-conjugated dienes. researchgate.net The choice of reducing agent is critical to achieving the desired (Z)-alkene from the alkyne moiety without affecting the existing (E)-alkene.

Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic method for the syn-hydrogenation of alkynes to cis-alkenes. mdpi.comlibretexts.org Careful control of the reaction conditions is necessary to prevent over-reduction to the fully saturated alkane.

Dissolving metal reductions , such as the use of sodium in liquid ammonia, typically lead to the formation of trans-alkenes and are therefore not suitable for the final step in this specific synthesis. libretexts.org

More recently, other methods for the Z-selective semi-reduction of alkynes have been developed, including the use of zinc-copper couples and various transition metal catalyst systems. researchgate.netacs.orgorganic-chemistry.org These newer methods often offer improved chemoselectivity and milder reaction conditions. For instance, a modified Boland protocol using a Zn(Cu/Ag) composite has been shown to effectively reduce conjugated alkynes to Z-alkenes. researchgate.net

Development of Practical and Scalable Synthesis Routes for Research Applications

For research applications, the development of practical and scalable synthetic routes is crucial. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing readily available and inexpensive starting materials. Convergent synthetic strategies are often favored as they allow for the independent synthesis of key fragments, which are then combined in the later stages of the synthesis.

An example of a practical route could involve a Suzuki coupling of two key fragments. One fragment would be a boronic ester containing the (Z)-double bond, and the other would be a vinyl halide with the (E)-double bond and the ester functionality. Both fragments can often be prepared in a stereocontrolled manner from commercially available starting materials. The Suzuki coupling itself is generally high-yielding and amenable to scale-up.

Alternatively, a route based on the Wittig reaction can also be practical. The required phosphonium salt and aldehyde can be prepared on a large scale. The subsequent Wittig reaction, particularly if it can be performed as a one-pot procedure, can be an efficient method for assembling the diene system.

The choice between these routes often depends on the specific resources and expertise available in a given research laboratory.

Evaluation of Synthetic Purity and Isomeric Ratios via Chromatographic and Spectroscopic Methods

The final and crucial step in any synthesis of this compound is the rigorous determination of its purity and, most importantly, the isomeric ratio of the diene. A combination of chromatographic and spectroscopic techniques is essential for this purpose.

Chromatographic methods , such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are invaluable for separating the desired (7Z,9E)-isomer from other potential geometric isomers (E,E), (E,Z), and (Z,Z). researchgate.net The choice of the chromatographic column and conditions is critical for achieving baseline separation of the isomers, allowing for their accurate quantification. For instance, polar capillary GC columns are often used for the separation of geometric isomers of conjugated dienes. researchgate.net

Spectroscopic methods provide detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, is a powerful tool for determining the stereochemistry of the double bonds. The coupling constants (J-values) between the vinylic protons are characteristic of the geometry. For a (Z)-double bond, the coupling constant is typically in the range of 10-12 Hz, while for an (E)-double bond, it is larger, around 14-16 Hz. The integration of the signals in the ¹H NMR spectrum can also provide an estimate of the isomeric ratio.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. researchgate.net

Infrared (IR) spectroscopy can also offer clues about the double bond geometry. Trans-double bonds in a conjugated system often show a characteristic absorption band around 980-950 cm⁻¹.

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. researchgate.net

By combining these analytical techniques, a comprehensive picture of the purity and isomeric composition of the synthesized this compound can be obtained, ensuring the reliability of the material for its intended research applications.

| Analytical Technique | Information Obtained | Relevant Findings |

| Gas Chromatography (GC) | Separation and quantification of geometric isomers. researchgate.net | Polar capillary columns can separate (E) and (Z) isomers of conjugated dienes. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of geometric isomers. researchgate.net | Reversed-phase columns can effectively separate geometric isomers. researchgate.net |

| ¹H NMR Spectroscopy | Determination of double bond geometry via coupling constants (J-values). Estimation of isomeric ratio. | (Z)-alkenes have smaller J-values (10-12 Hz) than (E)-alkenes (14-16 Hz). |

| ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton and functional groups. researchgate.net | Provides a complete carbon fingerprint of the molecule. |

| Infrared (IR) Spectroscopy | Information on functional groups and double bond geometry. | Trans-conjugated double bonds show a characteristic band around 980-950 cm⁻¹. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern. researchgate.net | Confirms the elemental composition of the synthesized compound. |

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Chemoenzymatic and biocatalytic methods are increasingly recognized as powerful tools in organic synthesis, offering high selectivity and environmentally benign reaction conditions. seqens.com In the context of insect pheromone production, these approaches provide an attractive alternative to purely chemical routes, which can sometimes be lengthy and produce undesirable byproducts. researchgate.net The application of enzymes, either as isolated catalysts or within whole-cell systems, can facilitate key transformations with high regio- and stereoselectivity. nih.govmdpi.com For the synthesis of esters like this compound, lipases are particularly relevant due to their ability to catalyze esterification and transesterification reactions. aminer.cnmdpi.com

The versatility of lipases in synthesizing various flavor esters and other complex molecules has been well-documented. mdpi.com For instance, lipases from different microbial sources, such as Candida antarctica, Pseudomonas fluorescens, and Rhizomucor miehei, have been successfully employed in the synthesis of a wide range of esters. mdpi.comrsc.org These enzymes exhibit broad substrate specificity, suggesting their potential utility in the synthesis of pheromone components.

The enzymatic approach to synthesizing conjugated dienoic esters, a structural feature of this compound, has been demonstrated in related systems. For example, lipases from Geotrichum candidum have shown high selectivity in the esterification of conjugated linoleic acid isomers. nih.gov This selectivity is a key advantage of biocatalysis, as it can lead to the formation of a specific stereoisomer, which is often crucial for the biological activity of pheromones. researchgate.net

The following tables summarize findings from the chemoenzymatic synthesis of various esters, illustrating the reaction conditions and outcomes that could be analogous to a potential synthesis of this compound.

Table 1: Examples of Lipase-Catalyzed Ester Synthesis

| Product Ester | Lipase (B570770) Source | Substrates | Solvent | Reaction Time | Conversion/Yield | Reference |

| Lauroylcholine chloride | Candida antarctica lipase B (immobilized) | Glucose, Lauric acid, Choline chloride | Natural deep eutectic solvent | - | - | rsc.org |

| Fatty acid sugar ester | Lipase | Glucose, Vinyl laurate | Ionic Liquid ([Bmim][TfO]) | 1 day | 96% | nih.gov |

| cis-9,trans-11-18:2 methyl ester | Geotrichum candidum lipase B | Conjugated linoleic acid methyl esters | Aqueous | - | >98% selectivity | nih.gov |

| Ethyl esters of CLA | Geotrichum candidum GC-4 | Conjugated linoleic acid, Ethanol | Organic solvent | - | 80% selectivity for cis-9,trans-11 isomer | nih.gov |

Table 2: Synthesis of a Conjugated Dienoate via a Chemoenzymatic-like Approach

| Product | Key Reaction Step | Catalyst/Reagent | Solvent | Yield | Reference |

| Ethyl (5Z,7E)-dodeca-5,7-dienoate | Wittig coupling | Ester-bearing phosphonium salt | - | 70% (over two steps) | researchgate.net |

The synthesis of complex pheromones often involves multiple steps, and biocatalysis can be integrated to resolve chiral intermediates or to perform specific transformations. researchgate.net For example, enzymatic kinetic resolution is a common strategy to obtain enantiomerically pure alcohols or acids, which are then used in subsequent chemical steps to build the final pheromone structure. rsc.org While this compound itself is not chiral, the synthesis of its precursors could potentially benefit from biocatalytic steps to ensure high purity and avoid isomeric contaminants that might inhibit the pheromone's activity.

Ecological and Behavioral Functions of 7z,9e Tetradeca 7,9 Dienoate

Role as a Constituent of Species-Specific Pheromone Blends in Target Lepidoptera

There is currently no scientific literature available that identifies (7Z,9E)-Tetradeca-7,9-dienoate as a constituent of the species-specific pheromone blends of any Lepidoptera species.

Behavioral Responses Elicited by this compound in Laboratory and Field Settings

Mate Location and Sexual Attraction Dynamics

No research findings could be located that describe the role of this compound in mate location and sexual attraction in Lepidoptera.

Influence on Courtship Rituals and Reproductive Success

There is no available data on the influence of this compound on the courtship rituals or reproductive success of any insect species.

Interspecific Chemical Signaling and Modulation of Ecological Interactions

Information regarding the role of this compound in interspecific chemical signaling and the modulation of ecological interactions is not present in the current body of scientific literature.

Environmental and Physiological Factors Influencing Pheromone Emission and Perception

As the compound has not been identified as a pheromone, there is no research on the environmental and physiological factors that would influence its emission and perception.

Molecular and Neurophysiological Mechanisms of Pheromone Reception and Transduction

Pheromone Binding Proteins (PBPs): Ligand Specificity and Interaction with (7Z,9E)-Tetradeca-7,9-dienoate

Pheromone Binding Proteins (PBPs) are small, soluble proteins found in high concentrations in the sensillar lymph of insect antennae. They play a crucial role in the initial capture and transport of hydrophobic pheromone molecules like this compound across the aqueous lymph to the olfactory receptors.

The specificity of PBPs is a key determinant in the sensitivity and selectivity of the olfactory system. Studies on the European grapevine moth, Lobesia botrana, which utilizes a structurally similar pheromone, have identified a PBP, LbotPBP1, that demonstrates selective binding to sex pheromone components over certain host plant volatiles. nih.gov This selectivity is attributed to key features of the pheromone molecule, such as chain length and the presence of functional groups like esters, which are characteristic of this compound. nih.gov Molecular docking and dynamics simulations of LbotPBP1 suggest that specific amino acid residues, including Phe12, Phe36, Ser9, Ser56, Trp114, and Phe118, are critical for the recognition and stable binding of sex pheromones. nih.gov

In the common cutworm, Spodoptera litura, two general odorant-binding proteins, SlitGOBP1 and SlitGOBP2, have been shown to bind with high affinity to C14-C16 alcohol-pheromone analogs. nih.gov Notably, SlitGOBP2 also exhibits strong binding to acetate (B1210297) and aldehyde sex pheromone components, suggesting a broader role in pheromone perception. nih.gov This functional differentiation between GOBPs highlights the complexity of ligand binding and transport within the sensillar lymph. nih.gov

| Protein | Insect Species | Key Findings |

| LbotPBP1 | Lobesia botrana | Selectively binds to sex pheromone components over host plant volatiles. Key residues for binding identified as Phe12, Phe36, Ser9, Ser56, Trp114, and Phe118. nih.gov |

| SlitGOBP1 | Spodoptera litura | Binds strongly to C14-C16 alcohol-pheromone analogs. nih.gov |

| SlitGOBP2 | Spodoptera litura | Binds strongly to C14-C16 alcohol-pheromone analogs as well as acetate and aldehyde sex pheromone components. nih.gov |

Olfactory Receptor Neurons (ORNs): Structure-Activity Relationship and Activation Dynamics

Olfactory Receptor Neurons (ORNs) are the primary sensory cells that detect pheromone molecules. Housed within olfactory sensilla on the antennae, the dendrites of ORNs are bathed in the sensillar lymph where they interact with the PBP-pheromone complex. The activation of ORNs is highly dependent on the specific structure of the pheromone molecule.

In the Oriental fruit moth, Grapholita molesta, male antennae possess long trichoid sensilla containing different types of ORNs, each specifically tuned to components of the female pheromone blend. nih.gov Approximately 64% of these ORNs respond specifically to the major pheromone component, (Z)-8-dodecenyl acetate, while 7% respond to the minor component, (E)-8-dodecenyl acetate. nih.gov This proportional representation of ORN types reflects the ratio of the pheromone components in the female's blend. nih.gov Such a high degree of specificity suggests that ORNs responding to this compound would possess receptors finely tuned to its specific isomeric configuration and functional group.

The activation of these specialized ORNs is not always a simple one-to-one interaction. In some cases, the presence of host plant volatiles can modulate the response of pheromone-specific ORNs. For instance, in Grapholita molesta, a mixture of sex pheromone and certain plant odorants resulted in a slight but significant reduction in the firing frequency of ORNs tuned to the major pheromone component. nih.gov This suggests a peripheral level of interaction between signals for mate-finding and host-plant location.

Pheromone Receptors (PRs) and Co-receptors (ORCO): Functional Characterization and Selectivity

At the molecular level, the detection of pheromones by ORNs is mediated by Pheromone Receptors (PRs), which are transmembrane proteins located on the dendritic membrane. These PRs are part of a heteromeric complex, typically consisting of a specific PR and a highly conserved co-receptor known as the Olfactory Receptor Co-receptor (Orco). nih.govfrontiersin.org

Functional studies in various moth species have begun to unravel the specificity of these receptors. In Spodoptera litura, several candidate PRs have been identified. For example, SlituOR3 has been identified as a candidate receptor for the main sex pheromone components, (9Z,11E)-tetradecadienyl acetate and (9Z,12E)-tetradecadienyl acetate. nih.gov Another receptor, SlitOR6, has been characterized as a receptor for the minor pheromone component, (Z,E)-9,12-tetradecadienyl acetate. frontiersin.org The identification of multiple receptors with distinct but sometimes overlapping specificities within a single species highlights the molecular basis for the perception of complex pheromone blends. frontiersin.org

In the Oriental fruit moth, Grapholita molesta, transcriptome analysis of the antennae has led to the identification of 60 candidate odorant receptors, including eight putative PRs. acs.org Functional characterization of one of these, GmolOR2, revealed its response to the main sex pheromone components, Z8-12:OAc and E8-12:OAc. acs.org The high expression of most PRs in male antennae underscores their critical role in mate recognition. acs.org

| Receptor | Insect Species | Ligand(s) |

| SlituOR3 | Spodoptera litura | (9Z,11E)-tetradecadienyl acetate, (9Z,12E)-tetradecadienyl acetate nih.gov |

| SlitOR6 | Spodoptera litura | (Z,E)-9,12-tetradecadienyl acetate frontiersin.org |

| GmolOR2 | Grapholita molesta | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate acs.org |

Intracellular Signal Transduction Cascades in Chemosensory Cells

The binding of a pheromone to its receptor initiates an intracellular signal transduction cascade, converting the chemical signal into an electrical one. In insects, this process is complex and appears to involve both ionotropic and metabotropic mechanisms.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

While insect olfactory receptors have a different membrane topology than vertebrate GPCRs, there is evidence for the involvement of G-protein-mediated signaling in insect olfaction. slu.se In some moth species, the detection of pheromones is thought to involve a metabotropic cascade. For example, in the hawkmoth Manduca sexta, weak and brief pheromone stimuli are detected via a phospholipase Cβ (PLCβ)-dependent pathway, which leads to transient increases in intracellular calcium concentrations. frontiersin.orgcore.ac.uk This suggests that the binding of this compound could activate a G-protein, leading to the production of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate ion channel activity. frontiersin.orgcore.ac.uk

Ion Channel Modulation and Membrane Potential Changes

The current understanding of insect olfaction points towards a dual role for the olfactory receptor complex, acting as both a ligand-binding entity and an ion channel. frontiersin.orgnih.gov The Orco co-receptor is believed to form a non-selective cation channel. researchgate.net Upon binding of the pheromone to the specific PR, the entire PR-Orco complex is thought to undergo a conformational change that opens the ion channel, leading to an influx of cations and depolarization of the ORN membrane. frontiersin.orgpnas.org This depolarization, if it reaches the threshold, triggers the firing of action potentials that are then transmitted to the brain.

In the silkmoth, a specific pheromone-dependent ion channel has been identified in the outer dendritic membrane of olfactory receptor neurons. pnas.org This channel is non-selectively permeable to cations and can be activated from the intracellular side by protein kinase C activators and cGMP, lending further support to the involvement of second messenger pathways in modulating ion channel activity. pnas.org

Central Nervous System (CNS) Processing and Integration of this compound Signals

The electrical signals generated by the ORNs are transmitted via their axons to the primary olfactory center in the insect brain, the antennal lobe (AL). The AL is organized into distinct spherical neuropils called glomeruli. Axons of ORNs expressing the same PR typically converge onto the same glomerulus, creating a chemotopic map of olfactory information.

In male moths, pheromone-specific ORNs project to a specialized region of the AL known as the macroglomerular complex (MGC). physiology.org This sexually dimorphic structure is dedicated to processing pheromone information. Within the MGC, the signals from the ORNs are processed by two main types of neurons: local interneurons (LNs) and projection neurons (PNs). LNs provide lateral processing within the AL, while PNs transmit the processed information to higher brain centers, such as the mushroom bodies and the lateral protocerebrum. frontiersin.orgfrontiersin.org

The processing within the AL is not a simple relay of information. Intracellular recordings from AL neurons in the turnip moth, Agrotis segetum, have revealed both "fast" and "slow" responding neurons to pulsatile pheromone stimulation, mimicking the natural structure of a pheromone plume. physiology.orgnih.gov The ability of fast neurons to resolve individual pulses is correlated with a biphasic response of depolarization followed by hyperpolarization. physiology.orgnih.gov This temporal processing in the AL is crucial for the male moth to navigate the filamentous structure of the pheromone plume and locate the female. The integration of signals from ORNs tuned to different components of a pheromone blend also occurs in the AL, allowing for the precise decoding of the species-specific pheromone ratio.

Genetic Basis of Pheromone Receptor Specificity and Behavioral Response Evolution

The ability of an insect to detect and respond to a specific pheromone like this compound is a finely tuned process dictated by the genes encoding its olfactory receptors. These receptors, located on the dendrites of olfactory sensory neurons within the antennae, are the gatekeepers of pheromone perception. The specificity of these receptors ensures that only the correct chemical key, in this case, this compound, can unlock a behavioral response.

The evolution of these intricate signaling systems is a dynamic interplay between the sender and the receiver. Changes in the genetic code for pheromone receptors can lead to altered sensitivity or specificity, potentially driving the divergence of populations and, ultimately, the formation of new species.

While extensive research has been conducted on the pheromone communication of various moth species, including the navel orangeworm (Amyelois transitella), specific details regarding the reception of this compound are not extensively documented in publicly available research. However, by examining the broader principles of moth pheromone genetics, we can infer the likely mechanisms at play.

In moths, the genes controlling female pheromone production and male behavioral response are generally not genetically linked. This separation presents an evolutionary puzzle: how can a new pheromone signal in a female co-evolve with the corresponding receptor in the male? One proposed model is "asymmetric tracking," where a significant mutation in female pheromone production can be subsequently tracked by changes in male response. This model suggests that pre-existing, low-frequency receptor variations in the male population may be selected for when a new female pheromone blend emerges.

Studies on various moth species have identified specific genes and gene families involved in pheromone reception. For instance, in the navel orangeworm, several olfactory proteins have been identified, including pheromone-binding proteins (PBPs) and odorant receptors (ORs). PBPs are thought to capture and transport hydrophobic pheromone molecules through the aqueous lymph of the sensory hairs to the odorant receptors. The specificity of the odorant receptor is paramount in determining which pheromone components will trigger a neural signal.

For example, research on Amyelois transitella has led to the cloning of cDNAs encoding various olfactory proteins, such as AtraPBP1, which is highly enriched in male antennae, suggesting a role in pheromone detection. While the specific receptor for this compound has not been explicitly identified in this species, the genetic framework for its detection would likely involve a specific odorant receptor from the extensive OR gene family.

The evolution of pheromone receptor specificity can occur through several genetic mechanisms, including gene duplication and subsequent divergence. A duplicated receptor gene is released from the selective pressures acting on the original gene, allowing it to accumulate mutations that could lead to a new or altered ligand specificity. If this new receptor confers a reproductive advantage, for instance, by allowing males to detect a novel female pheromone blend with less competition, it can become fixed in the population.

The table below summarizes key genes and proteins involved in pheromone reception in the navel orangeworm, which provides a model for understanding the potential genetic basis for the reception of compounds like this compound.

| Gene/Protein Family | Specific Gene/Protein (in Amyelois transitella) | Primary Function in Pheromone Reception |

| Pheromone-Binding Proteins (PBPs) | AtraPBP1 | Binds and transports pheromone molecules to receptors. |

| Odorant Receptors (ORs) | AtraOR2 (co-receptor) | Binds to specific pheromone components, initiating a neural signal. |

| Sensory Neuron Membrane Proteins (SNMPs) | AtraSNMP1 | Involved in the detection of certain types of pheromones. |

The evolution of behavioral responses to a pheromone is intrinsically linked to the evolution of its receptor. A change in receptor specificity is meaningless without a corresponding behavioral output. The neural pathways downstream of the olfactory receptors are also subject to genetic variation and natural selection. Therefore, the evolution of a complete and effective pheromone communication channel requires coordinated changes in both the peripheral detection system (the receptors) and the central processing networks in the brain that translate a detected scent into a specific action, such as upwind flight towards a potential mate.

Advanced Analytical Methodologies for Characterization and Quantification of 7z,9e Tetradeca 7,9 Dienoate

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Isomer Profiling and Identification

High-Resolution Gas Chromatography coupled with Mass Spectrometry (HRGC-MS) is an indispensable tool for the analysis of complex volatile mixtures, such as insect pheromone blends. mdpi.comdrawellanalytical.com For (7Z,9E)-Tetradeca-7,9-dienoate, this technique is paramount for separating it from its other geometric isomers, such as the (7E,9E), (7Z,9Z), and (7E,9Z) forms, which may be present as impurities in synthetic samples or as minor components in natural extracts. The high efficiency of modern capillary columns used in HRGC allows for the baseline separation of these closely related isomers. ird.fr

The mass spectrometer provides two critical pieces of information: the retention time and the mass spectrum. The retention time allows for the differentiation of isomers, while the mass spectrum provides data for structural confirmation. High-resolution mass spectrometry offers accurate mass measurements, typically with sub-1 ppm mass accuracy, which enables the determination of the elemental composition of the parent ion and its fragments, thus increasing confidence in the identification. drawellanalytical.comthermofisher.com Although geometric isomers often yield very similar mass spectra, subtle differences in fragmentation patterns, combined with distinct retention times, allow for unambiguous identification. rothamsted.ac.uk GC-MS is a widely used technique for the identification of volatile organic compounds (VOCs) due to its ability to rapidly identify compounds by comparing their mass spectra with established databases. mdpi.com

Table 1: Typical HRGC-MS Parameters for Isomer Profiling of Tetradeca-7,9-dienoate

| Parameter | Specification | Purpose |

| GC Column | High-polarity capillary column (e.g., DB-WAX, SP-2340) | To achieve separation of geometric isomers (cis/trans). |

| Column Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | Provides high theoretical plates for optimal resolution. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying analytes through the column. |

| Injection Mode | Splitless or Pulsed Splitless | To maximize the transfer of trace analytes onto the column. |

| Oven Program | Temperature gradient (e.g., 60°C hold for 2 min, ramp at 5-10°C/min to 240°C) | To separate compounds based on their boiling points and interactions with the stationary phase. |

| MS Analyzer | Time-of-Flight (TOF) or Orbitrap | To acquire high-resolution mass spectra for accurate mass measurement. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

| Mass Resolution | >60,000 FWHM | To distinguish between ions of very similar nominal mass and determine elemental composition. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

NMR spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules, including the definitive assignment of the stereochemistry of the double bonds in this compound.

1D NMR (¹H, ¹³C) Characterization

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the structure. The ¹H NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, the key diagnostic signals are those of the olefinic protons. The coupling constant (J-value) between the protons on the C7-C8 double bond is expected to be around 10-12 Hz, which is characteristic of a Z (cis) configuration. Conversely, the J-value for the protons on the C9-C10 double bond should be approximately 15 Hz, confirming an E (trans) configuration.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the sp² carbons of the diene system are indicative of the conjugated system, while the shifts of the ester carbonyl and the alkyl chain carbons complete the structural picture. calpoly.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Methyl this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Coupling (J in Hz) |

| 1 (C=O) | ~174.0 | - | - |

| O-CH₃ | ~51.5 | ~3.67 | s |

| 2 | ~34.0 | ~2.30 | t, J ≈ 7.5 |

| 3 | ~25.0 | ~1.63 | quintet |

| 4-5 | ~29.0 | ~1.30 | m |

| 6 | ~28.0 | ~2.15 | q |

| 7 | ~125.0 | ~5.60 | dt, J ≈ 10.8, 7.5 |

| 8 | ~130.0 | ~6.00 | t, J ≈ 10.8 |

| 9 | ~135.0 | ~6.50 | dd, J ≈ 15.0, 10.8 |

| 10 | ~129.0 | ~5.55 | dt, J ≈ 15.0, 7.0 |

| 11 | ~32.5 | ~2.05 | q |

| 12-13 | ~29.0, ~22.6 | ~1.30 | m |

| 14 | ~14.0 | ~0.90 | t, J ≈ 7.0 |

2D NMR (COSY, HMQC, HMBC) for Definitive Structure Determination

Two-dimensional NMR experiments are crucial for assembling the full molecular structure by revealing connectivity between atoms. nptel.ac.in

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would reveal the entire spin system of the carbon chain, showing, for instance, a cross-peak between the protons at C6 and C7, C7 and C8, and so on, confirming the uninterrupted nature of the chain. youtube.comua.es

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds away). sdsu.edu HMBC is vital for connecting different spin systems. For example, it would show a correlation from the protons on C2 to the carbonyl carbon at C1, and from the methyl protons of the ester to C1, confirming the ester functionality. It would also show correlations between protons on one side of the diene to carbons on the other side, solidifying the assignment of the conjugated system. youtube.comresearchgate.net

Advanced Chromatographic Techniques for Purity Assessment (e.g., HPLC, Chiral GC)

Assessing the chemical and isomeric purity of synthesized this compound is critical, as minor impurities can significantly affect its biological activity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis and purification of pheromones, particularly for assessing isomeric purity. Reversed-phase HPLC can separate the target compound from non-polar or more polar impurities. For separating geometric isomers, normal-phase HPLC, often on a silica (B1680970) or silver-nitrate-impregnated silica column, is highly effective. The differential interaction of the π-electrons of the cis and trans double bonds with the stationary phase allows for their separation.

Chiral Gas Chromatography (Chiral GC): While this compound is not a chiral molecule, chiral GC is a critical technique in pheromone analysis for resolving enantiomers of chiral compounds. nih.govumons.ac.beijcrt.org Its mention here is relevant in the broader context of pheromone synthesis, where chiral starting materials or catalysts might be used, potentially introducing chiral impurities that would require assessment. nih.govpnas.org

Electrophysiological Detection Methods (e.g., Electroantennography, Single Sensillum Recordings) for Biological Activity Assessment

These techniques use the insect's own olfactory system as a highly sensitive and specific detector to confirm which compounds are biologically active.

Single Sensillum Recording (SSR): Also known as Single Cell Recording, this is a more refined technique where a microelectrode is inserted into an individual olfactory sensillum on the antenna to record the action potentials from a single or a small number of Olfactory Sensory Neurons (OSNs). SSR offers greater specificity than EAG because it can identify the specific type of neuron that responds to a particular compound. This can reveal that different isomers or related compounds are detected by different classes of neurons, providing detailed insight into the neural coding of the pheromone blend.

Table 3: Comparison of Electrophysiological Detection Methods

| Feature | Electroantennography (EAG) | Single Sensillum Recording (SSR) |

| Measurement | Summed potential of many neurons | Action potentials from one or a few neurons |

| Specificity | Low (identifies active compounds) | High (identifies specific neuron response) |

| Sensitivity | High | Very High |

| Application | Screening for active components in a mixture (GC-EAD) | Characterizing the response profile of specific neuron classes |

| Technical Difficulty | Moderate | High |

Development of Microextraction and Preconcentration Techniques for Trace Analysis

Pheromones are often present in the environment or emitted by insects in picogram to nanogram quantities. researchgate.net Detecting and quantifying these trace amounts requires highly efficient sample preparation techniques that can extract and concentrate the analyte prior to analysis.

Solid-Phase Microextraction (SPME): SPME is a solvent-free, highly effective technique for extracting volatile and semi-volatile compounds from air or a sample's headspace. scispace.comresearchgate.net A fused-silica fiber coated with a sorbent polymer is exposed to the sample, and analytes partition onto the fiber. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed for analysis. researchgate.netent-bull.com.cn SPME is widely used for collecting pheromones directly from calling insects or from the air in field settings, offering high sensitivity and minimizing sample handling. nih.gov

Stir Bar Sorptive Extraction (SBSE): SBSE operates on a similar principle to SPME but uses a magnetic stir bar coated with a much larger volume of polydimethylsiloxane (B3030410) (PDMS), providing a higher extraction capacity and thus greater sensitivity for trace analytes in liquid or gaseous samples.

Fabric Phase Sorptive Extraction (FPSE): A more recent development, FPSE utilizes a flexible fabric substrate coated with a sol-gel sorbent. nih.gov This technique offers high sorbent loading and a large surface area, leading to fast extraction times and high preconcentration factors, making it suitable for sampling pheromones from the air. nih.gov These modern methods are crucial for studies in chemical ecology, enabling the analysis of minute quantities of this compound in complex environmental matrices. researchgate.netosti.gov

Research Applications and Future Directions in Chemical Ecology

Utilization of (7Z,9E)-Tetradeca-7,9-dienoate in Pheromone-Based Monitoring Tools for Insect Populations

This compound is a key component in the development of pheromone-based monitoring tools for specific insect pests. A primary example is its use for the peach fruit moth, Carposina niponensis. Monitoring the seasonal occurrence of this pest is crucial for timely and effective pest management decisions in orchards.

Pheromone traps baited with synthetic this compound are used to attract and capture male moths. The data from these traps provide valuable information on the population dynamics of the target species, including the initiation of seasonal flights and peak population periods. Research has shown that different trap designs can influence capture rates. For instance, studies on the peach fruit moth have compared the efficacy of water traps and sticky traps, with water traps demonstrating higher capture numbers. fao.org

The timing of peak male moth occurrence can vary depending on the crop. In apple orchards, the highest peak of C. niponensis may occur in early July, while in peach orchards, the peak might be observed at a different time. fao.org This highlights the importance of crop-specific monitoring programs.

Table 1: Efficacy of Different Trap Types for Monitoring Carposina niponensis

| Trap Type | Relative Efficacy |

|---|---|

| Water Trap with Pheromone | Higher |

This targeted monitoring allows for precise timing of control measures, reducing the reliance on broad-spectrum insecticides and minimizing environmental impact.

Fundamental Research on Integrated Pest Management (IPM) Strategies Using Pheromone Disruption

Integrated Pest Management (IPM) aims to combine various pest control methods in a sustainable and environmentally friendly manner. Pheromone-mediated mating disruption is a cornerstone of many IPM programs for lepidopteran pests. This technique involves saturating an area with a synthetic pheromone to interfere with the chemical communication between males and females, thereby preventing mating.

While large-scale commercial application of mating disruption specifically with this compound is an area of ongoing research, the principles are well-established from studies on other moth species, such as the Oriental fruit moth (Grapholita molesta). ucanr.edurutgers.eduresearchgate.net For mating disruption to be effective, a thorough understanding of the pest's biology and the optimal pheromone release rate is necessary.

Fundamental research in this area would involve:

Determining the optimal blend and release rate of this compound for effective mating disruption of C. niponensis.

Investigating the influence of environmental factors on pheromone efficacy.

Evaluating the economic feasibility of this approach for commercial fruit production.

The success of mating disruption programs for other pests suggests that this compound holds significant promise as a tool for the sustainable management of the peach fruit moth.

This compound as a Model Compound for Investigating Insect Olfactory System Plasticity

The insect olfactory system exhibits a remarkable degree of plasticity, allowing individuals to adapt to changes in their chemical environment. Species-specific pheromones like this compound serve as excellent model compounds for investigating the neural mechanisms underlying this plasticity.

By studying the olfactory responses of male C. niponensis to their specific pheromone, researchers can gain insights into:

The molecular receptors and neural pathways involved in pheromone detection.

How the olfactory system filters out background chemical noise to detect the specific pheromone signal.

The potential for experience-dependent changes in olfactory sensitivity.

Such research can advance our fundamental understanding of neurobiology and sensory ecology. While direct studies on this compound and olfactory plasticity are still emerging, the specificity of this compound makes it an ideal candidate for future investigations in this field.

Prospects for Biosynthetic Pathway Engineering and Synthetic Biology Applications

The chemical synthesis of insect pheromones can be complex and costly. Synthetic biology offers a promising alternative for the sustainable and cost-effective production of these valuable compounds. earlham.ac.ukfrontiersin.org By identifying the biosynthetic pathways responsible for producing pheromones in insects, these pathways can be engineered into microorganisms or plants, which then act as bio-factories. unirioja.esresearchgate.netearth.com

The biosynthesis of fatty acid-derived pheromones like this compound involves a series of enzymatic steps, including desaturation and chain-shortening. nih.gov Future research in this area could focus on:

Elucidating the specific enzymes involved in the biosynthesis of this compound in C. niponensis.

Transferring the identified genes into a suitable expression system, such as yeast or a plant species like Nicotiana benthamiana.

Optimizing the production process to achieve high yields of the desired pheromone.

The development of such bio-based production systems would not only make pheromone-based pest control more economically viable but also reduce the environmental footprint associated with chemical synthesis.

Table 2: Potential Steps in the Biosynthetic Production of this compound

| Step | Description |

|---|---|

| 1. Gene Identification | Isolate and characterize the genes encoding the biosynthetic enzymes from Carposina niponensis. |

| 2. Vector Construction | Assemble the identified genes into a DNA construct for expression in a host organism. |

| 3. Host Transformation | Introduce the DNA construct into the chosen host (e.g., yeast, plant). |

| 4. Fermentation/Cultivation | Grow the engineered host under controlled conditions to produce the pheromone. |

Unexplored Ecological Interactions and Evolutionary Aspects of this compound Signaling

The chemical communication of insects is embedded in a complex web of ecological interactions. The use of a specific pheromone like this compound by C. niponensis raises several interesting ecological and evolutionary questions that warrant further investigation.

Unexplored Ecological Interactions:

Host Plant Influence: Do host plants of the peach fruit moth emit volatile compounds that influence the production or perception of the pheromone?

Predator and Parasitoid Eavesdropping: Do natural enemies of C. niponensis use the pheromone as a cue to locate their prey or hosts?

Interspecific Competition: Does the pheromone signal play a role in mediating interactions with other insect species that may compete for the same resources?

Evolutionary Aspects: The evolution of pheromone signaling is a dynamic process. Within the family Tortricidae, to which some pheromone-using species belong, there is considerable diversity in the chemical structures of sex pheromones. researchgate.netresearchgate.net This diversity is thought to arise from processes such as gene duplication and changes in the function of biosynthetic enzymes. nih.gov

Future research could explore:

The evolutionary history of the biosynthetic pathway leading to this compound.

The genetic basis for variations in pheromone blends among closely related species.

The role of sexual selection in shaping the evolution of this specific pheromone signal.

By investigating these unexplored areas, a more complete understanding of the ecological and evolutionary significance of this compound can be achieved.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing (7Z,9E)-Tetradeca-7,9-dienoate in laboratory settings?

Answer:

The synthesis of This compound typically involves esterification or transesterification reactions under controlled conditions to preserve the stereochemistry of the double bonds. For example, analogous compounds like 2-oxoundeca-7,9-dien-1-ol esters are synthesized using isovalerate, angelate, or senecioate derivatives under inert atmospheres to avoid oxidation . Characterization requires a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm the positions of double bonds (7Z,9E) via coupling constants and chemical shifts.

- Infrared Spectroscopy (IR) : To identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and unsaturated bonds (C=C, ~1650 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion confirmation and fragmentation patterns .

- Elemental Analysis : To validate purity and stoichiometry .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation/ingestion, as similar unsaturated esters (e.g., dodecadienyl acetate) are linked to skin/respiratory irritation .

- Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Unsaturated esters are prone to oxidation; stability tests for analogous compounds show degradation products like peroxides under prolonged oxygen exposure .

Advanced: What is the role of this compound in lipid metabolism and oxidative pathways?

Answer:

This compound is structurally related to oxidized phospholipids, which modulate membrane fluidity and signaling. For instance, This compound derivatives in Acmella oleracea essential oils interact with lipid peroxidation pathways, influencing pro-inflammatory mediators . Advanced studies should:

- Use LC-MS/MS to track incorporation into lipid bilayers.

- Monitor enzymatic oxidation via cyclooxygenase (COX) or lipoxygenase (LOX) pathways, comparing kinetic data with structurally similar esters (e.g., octadeca-9,12-dienoate) .

- Validate findings with knockout cell lines (e.g., COX-2 deficient) to isolate metabolic contributions .

Advanced: How can researchers resolve contradictions in reported stability and reactivity data for unsaturated esters like this compound?

Answer:

Discrepancies often arise from differences in experimental conditions:

- Oxygen Sensitivity : Conflicting degradation rates may reflect variations in inert gas purity during storage. Quantify peroxide formation via iodometric titration .

- Temperature Effects : Use differential scanning calorimetry (DSC) to map phase transitions and identify optimal storage temperatures .

- Catalytic Traces : ICP-MS can detect metal impurities (e.g., Fe³⁺) that accelerate oxidation. Chelating agents (EDTA) may mitigate this .

Advanced: What experimental designs are recommended for studying the biological activity of this compound in cellular systems?

Answer:

- Dose-Response Assays : Use lipid vesicles to deliver the compound at physiologically relevant concentrations (0.1–10 µM). Include controls with saturated analogs (e.g., tetradecanoate) to isolate double-bond effects .

- Transcriptomic Profiling : RNA-seq can identify downstream targets (e.g., PPAR-γ or NF-κB pathways) influenced by ester incorporation .

- Triangulation : Combine quantitative (e.g., ELISA for cytokines) and qualitative (fluorescence microscopy for membrane localization) data to validate mechanisms .

Basic: What analytical techniques are critical for confirming the purity of this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210 nm (for ester bonds). Purity ≥95% is acceptable for most studies .

- Gas Chromatography (GC) : For volatile derivatives; compare retention times with authentic standards .

- Thin-Layer Chromatography (TLC) : A rapid qualitative method using iodine vapor or phosphomolybdic acid staining .

Advanced: How can researchers address challenges in synthesizing stereoisomerically pure this compound?

Answer:

- Stereoselective Catalysis : Use Grubbs’ catalysts for olefin metathesis to control double-bond geometry. Monitor reaction progress with in-situ FTIR .

- Chiral Stationary Phases : Employ HPLC with cellulose-based columns (e.g., Chiralpak®) to separate (7Z,9E) from (7E,9Z) isomers .

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.